2-ethoxy-5-isopropyl-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
2-ETHOXY-N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes an ethoxy group, a methoxypyridazinyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product. Common synthetic routes may involve:
Formation of the Pyridazinyl Intermediate: This step involves the synthesis of the 6-methoxypyridazin-3-yl group, which can be achieved through various methods such as cyclization reactions.
Coupling Reactions: The pyridazinyl intermediate is then coupled with a phenyl group through reactions such as Suzuki-Miyaura coupling.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2-ETHOXY-N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and pyridazinyl derivatives, such as:
- N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE
- 2-ETHOXY-N-[4-(PYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of 2-ETHOXY-N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25N3O4S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C22H25N3O4S/c1-5-29-20-12-8-17(15(2)3)14-21(20)30(26,27)25-18-9-6-16(7-10-18)19-11-13-22(28-4)24-23-19/h6-15,25H,5H2,1-4H3 |
InChI Key |
ADESBWVNRBONTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC |
Origin of Product |
United States |
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